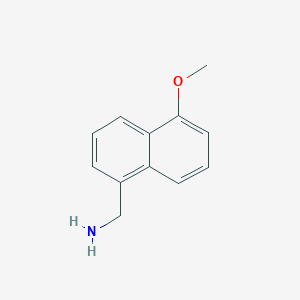

1-(Aminomethyl)-5-methoxynaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(5-methoxynaphthalen-1-yl)methanamine |

InChI |

InChI=1S/C12H13NO/c1-14-12-7-3-5-10-9(8-13)4-2-6-11(10)12/h2-7H,8,13H2,1H3 |

InChI Key |

XLFWSAFIHRKZHH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C(C=CC=C21)CN |

Origin of Product |

United States |

Chemical Reactivity, Derivatization, and Functional Group Transformations

Reactivity of the Aminomethyl Moiety: Nucleophilic and Electrophilic Interactions

The primary aminomethyl group is the most reactive site for many chemical transformations of 1-(aminomethyl)-5-methoxynaphthalene. The nitrogen atom possesses a lone pair of electrons, making it both a Brønsted base and a potent nucleophile. This nucleophilicity allows it to readily react with a variety of electrophiles.

As a Brønsted base, the aminomethyl group can accept a proton to form an ammonium (B1175870) salt. In its nucleophilic capacity, it can attack electron-deficient centers to form new covalent bonds. For instance, it can react with alkyl halides in N-alkylation reactions, though this can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. Similarly, it can undergo acylation with acid chlorides or anhydrides to form stable amide derivatives. The aminomethyl group can also react with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

Modifications of the Methoxy (B1213986) Group and Naphthalene (B1677914) Core

The methoxy group and the naphthalene core are generally less reactive than the aminomethyl group. However, they can undergo modification under specific conditions.

The methoxy group is an electron-donating group, which activates the naphthalene ring towards electrophilic aromatic substitution. The directing effect of the methoxy group and the aminomethyl group (or its derivatized form) will influence the position of substitution. Friedel-Crafts acylation or alkylation, nitration, halogenation, and sulfonation are potential reactions, with the incoming electrophile likely directed to specific positions on the naphthalene ring based on the combined electronic effects of the existing substituents. echemi.comchromforum.orgwordpress.com The methoxy group itself can be cleaved to a hydroxyl group (a phenol) using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

The naphthalene core, being an aromatic system, is susceptible to electrophilic attack. wordpress.com Its reactivity is influenced by the existing substituents. The electron-donating methoxy group activates the ring it is attached to, while the aminomethyl group (or a derivative) will also influence the regioselectivity of the reaction. Direct C-H functionalization of the naphthalene core using transition metal catalysis has emerged as a powerful tool for introducing various functional groups. rsc.orgnih.govanr.fr These methods can offer high regioselectivity that may not be achievable through classical electrophilic substitution.

Photochemical Reactivity and Photorelease Mechanisms of Related Nitroaryl Systems

While the photochemical reactivity of this compound itself is not extensively documented, the principles of photorelease mechanisms in related nitroaryl systems can provide insight into potential applications. "Caged compounds" are molecules where a biologically active substance is rendered inactive by covalent attachment to a photoremovable protecting group, often a nitroaryl moiety like an o-nitrobenzyl group. researchgate.netnih.govnih.gov

Upon irradiation with light of a specific wavelength (typically UV), the nitro group undergoes a photochemical reaction, leading to the cleavage of the bond holding the "caged" molecule and its release in its active form. upenn.edunih.gov The mechanism for o-nitrobenzyl-based phototriggers is thought to involve an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, followed by a series of rearrangements that ultimately lead to the release of the caged species and the formation of a nitrosobenzaldehyde byproduct. researchgate.netrsc.org This technology allows for precise spatial and temporal control over the release of active compounds. By analogy, if the aminomethyl group of this compound were linked to another molecule via a photolabile nitroaryl linker, it could potentially be used in such photorelease applications.

Complexation Properties and Host-Guest Chemistry of Naphthalene Receptors

The strategic placement of functional groups on a naphthalene scaffold, such as the aminomethyl and methoxy moieties found in this compound, provides a foundational framework for the design of sophisticated host molecules in supramolecular chemistry. While specific research on receptors derived directly from this compound is not extensively detailed in the current literature, the broader field of naphthalene-based host-guest chemistry offers significant insights into their potential complexation properties. These systems leverage the rigid, electron-rich aromatic surface of the naphthalene unit as a primary recognition site, often enhanced by appended functional groups that can participate in more specific intermolecular interactions.

Naphthalene derivatives are frequently incorporated into larger macrocyclic structures to create well-defined cavities for guest binding. These macrocycles can act as receptors for a variety of guest molecules, with the binding affinity and selectivity being governed by a combination of factors including size, shape, and electronic complementarity between the host and guest.

One area where naphthalene-based hosts have demonstrated significant potential is in the recognition of cationic guests. For instance, a water-soluble naphthalene-based macrocycle featuring anionic carboxylate groups has been shown to be an effective receptor for cationic species in aqueous media. rsc.orgresearchgate.net The binding in such systems is driven by a combination of electrostatic interactions between the host's anionic groups and the cationic guest, as well as hydrophobic interactions within the macrocyclic cavity. These receptors can exhibit strong binding, with association constants reported in the range of 10⁶–10⁷ M⁻¹. rsc.org This "molecular clip" model highlights the cooperative effect of multiple binding interactions in achieving high affinity and selectivity. rsc.org

In addition to electrostatic and hydrophobic interactions, the π-electron system of the naphthalene core can engage in π-stacking interactions with suitable aromatic guests. This is a common recognition motif in supramolecular chemistry and is crucial for the binding of flat, aromatic molecules. The methoxy group, being an electron-donating group, can modulate the electron density of the naphthalene ring system, thereby influencing its π-stacking capabilities.

Furthermore, the aminomethyl group can be a key player in the complexation behavior of naphthalene-based receptors. The amino group can be protonated to introduce a positive charge, enabling the receptor to interact with anionic guests through electrostatic interactions. It can also act as a hydrogen bond donor, forming specific hydrogen bonding patterns with guests that possess complementary hydrogen bond acceptors.

A notable example of the versatility of naphthalene-based macrocycles is the synthesis of a naphthalene-containing amino-ether macrocycle. rsc.org This macrocycle has been utilized in the copper(II) templated synthesis of nih.govpseudorotaxanes, where the macrocycle acts as the "wheel" and various bidentate ligands serve as the "axle". rsc.org The formation of these interlocked structures is a testament to the strong complexing ability of the naphthalene-based macrocycle. rsc.org Such systems also offer the potential for creating molecular switches, where the binding and release of the axle can be controlled by external stimuli. rsc.org

The influence of host-guest complexation on the properties of larger molecular assemblies has also been explored. For example, polymers functionalized with 1,5-dialkoxynaphthalene units as guest molecules have been shown to complex with the macrocyclic host cyclobis(paraquat-p-phenylene). nih.gov This complexation significantly affects the thermoresponsive behavior of the polymers, demonstrating that supramolecular interactions involving naphthalene moieties can be used to tune the macroscopic properties of materials. nih.gov

The following table summarizes the key features of selected naphthalene-based host-guest systems, illustrating the principles discussed.

| Host System | Guest Molecule(s) | Key Interactions | Association Constant (Ka) |

| Water-soluble naphthalene-based macrocycle with carboxylate groups | Cationic guests | Electrostatic, Hydrophobic | 10⁶–10⁷ M⁻¹ |

| Naphthalene-containing amino-ether macrocycle | Bidentate ligands (e.g., 1,10-phenanthroline) in the presence of Cu(II) | Metal coordination, π-stacking | Not reported |

| Polymers with 1,5-dialkoxynaphthalene side chains | Cyclobis(paraquat-p-phenylene) | Charge-transfer, π-stacking | Not reported |

While the data in the table is not specific to receptors derived from this compound, it provides a strong indication of the types of host-guest systems that could be developed from this and structurally related building blocks. The combination of a rigid aromatic platform with strategically placed functional groups capable of hydrogen bonding and electrostatic interactions makes naphthalene derivatives highly promising candidates for the construction of novel receptors with tailored binding properties.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Aminomethyl 5 Methoxynaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR Spectroscopy provides detailed information about the number, environment, and connectivity of protons. For 1-(Aminomethyl)-5-methoxynaphthalene, the proton spectrum is expected to show distinct signals corresponding to the aromatic, aminomethyl, and methoxy (B1213986) protons. The six protons on the naphthalene (B1677914) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) dictated by their position relative to the electron-donating methoxy group and the aminomethyl substituent. The methoxy group protons (-OCH₃) would present as a sharp singlet around δ 3.9-4.1 ppm. The methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a multiplet near δ 4.0-4.5 ppm, while the amine protons (-NH₂) would produce a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O).

¹³C-NMR Spectroscopy maps the carbon skeleton of the molecule. A ¹³C-NMR spectrum for this compound would display 12 distinct signals, corresponding to each unique carbon atom. The carbon of the methoxy group is expected around δ 55-60 ppm, and the aminomethyl carbon should appear in the δ 40-50 ppm range. The ten carbons of the naphthalene ring would resonate in the aromatic region (δ 100-160 ppm), with the carbons directly attached to the methoxy and aminomethyl groups showing characteristic shifts.

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish definitive structural assignments. A COSY experiment would reveal proton-proton (¹H-¹H) coupling correlations, helping to assign adjacent protons on the naphthalene rings. An HSQC experiment would correlate each proton signal with its directly attached carbon, confirming the assignment of the C-H framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and aromatic systems.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic Protons | ¹H-NMR | 7.0 - 8.5 | d, t, m |

| -CH₂-NH₂ | ¹H-NMR | 4.0 - 4.5 | s |

| -OCH₃ | ¹H-NMR | 3.9 - 4.1 | s |

| -NH₂ | ¹H-NMR | 1.5 - 3.0 (variable) | br s |

| Aromatic Carbons | ¹³C-NMR | 100 - 160 | - |

| -CH₂-NH₂ | ¹³C-NMR | 40 - 50 | - |

| -OCH₃ | ¹³C-NMR | 55 - 60 | - |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound and providing clues about its structure through fragmentation patterns.

For this compound (C₁₂H₁₃NO), the molecular weight is 187.24 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion would be measured with high precision, allowing for the unambiguous determination of its elemental formula. Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as the protonated molecule, [M+H]⁺, at an m/z of approximately 188.107.

Under harsher ionization conditions, such as Electron Ionization (EI), the molecular ion undergoes fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For this compound, a primary and highly favorable fragmentation pathway is the benzylic cleavage, which involves the loss of the •NH₂ radical to form a stable naphthalen-1-ylmethyl cation. This cleavage is a common pathway for molecules containing an aminomethyl group attached to an aromatic ring. libretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Ion Formula | Identity/Origin |

| 187 | [C₁₂H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 171 | [C₁₂H₁₁O]⁺ | Loss of •NH₂ |

| 157 | [C₁₁H₉O]⁺ | Loss of CH₂NH₂ |

| 129 | [C₁₀H₉]⁺ | Loss of CO from m/z 157 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure. The primary amine (-NH₂) group is typically identified by two medium-intensity N-H stretching bands in the 3300-3500 cm⁻¹ region, as well as an N-H bending vibration around 1600 cm⁻¹. libretexts.org The presence of the aromatic naphthalene ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The aliphatic C-H stretching of the methylene (-CH₂) and methoxy (-CH₃) groups would appear in the 2850-2960 cm⁻¹ region. Finally, the aryl ether linkage is characterized by a strong C-O stretching band, typically found between 1200 and 1275 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine (R-NH₂) | N-H Bend | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkane Groups (-CH₂, -CH₃) | C-H Stretch | 2850 - 2960 |

| Aryl Ether (Ar-O-CH₃) | C-O Stretch | 1200 - 1275 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine precise bond lengths, bond angles, and torsional angles. royalsocietypublishing.org

A successful X-ray crystallographic analysis of this compound would provide an unambiguous confirmation of its connectivity and stereochemistry. It would reveal the planarity of the naphthalene ring system and the precise spatial orientation of the aminomethyl and methoxy substituents relative to the ring. mdpi.commdpi.com Furthermore, the analysis would elucidate the conformational preferences of the flexible side chains. Crucially, this technique also reveals how molecules pack in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds formed by the amine group's protons with acceptor atoms on neighboring molecules, which govern the solid-state properties of the material.

Table 4: Typical Parameters Obtained from X-ray Crystallography

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. |

| Unit Cell Angles (α, β, γ) | The angles between the edges of the unit cell. |

| Bond Lengths | The precise distances between bonded atoms (in Ångstroms). |

| Bond Angles | The angles between adjacent chemical bonds. |

| Torsion Angles | The dihedral angles that define the molecule's conformation. |

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. nih.gov This method serves as a crucial check for purity and to verify that the empirical formula matches the theoretical composition.

For this compound, with the molecular formula C₁₂H₁₃NO, the theoretical elemental composition can be calculated. An experimental analysis of a pure sample is expected to yield results that are in close agreement (typically within ±0.4%) with these theoretical values, thereby confirming the molecular formula. nih.gov

Table 5: Elemental Composition of this compound (C₁₂H₁₃NO)

| Element | Theoretical Mass % | Experimental Mass % (Expected) |

| Carbon (C) | 76.98% | 76.98 ± 0.4% |

| Hydrogen (H) | 6.99% | 6.99 ± 0.4% |

| Nitrogen (N) | 7.48% | 7.48 ± 0.4% |

| Oxygen (O) | 8.54% | (Typically calculated by difference) |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

There are no specific studies found that perform quantum chemical calculations to elucidate the electronic structure and reactivity of 1-(aminomethyl)-5-methoxynaphthalene. Such calculations would typically involve determining molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electrostatic potential maps, and atomic charges. These parameters are crucial for predicting the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. For instance, studies on structurally related compounds, like Schiff bases derived from 4-methoxynaphthalene-1-carbaldehyde, have utilized quantum chemical calculations to compute local and global reactivity descriptors. researchgate.net However, this data is not directly transferable to this compound.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

No dedicated Density Functional Theory (DFT) studies on the reaction mechanisms and transition states involving this compound have been identified. DFT is a powerful tool for investigating the energetics of reaction pathways, determining the geometries of transition states, and calculating activation energies. For other naphthalene (B1677914) derivatives, such as 1-(chloromethyl)naphthalene, DFT has been employed to understand the mechanistic details of palladium-catalyzed dearomatization reactions. rsc.org Similar studies for this compound would provide valuable insights into its synthesis and chemical transformations, but such research is not currently available.

Molecular Dynamics Simulations and Conformational Analysis

There is no available literature on molecular dynamics (MD) simulations or detailed conformational analysis of this compound. MD simulations could provide a dynamic picture of the molecule's behavior in different environments, such as in solution, which would be essential for understanding its interactions with other molecules. Conformational analysis would identify the most stable three-dimensional arrangements of the molecule, which is critical for its biological activity and physical properties. While a study on a Schiff base of a related methoxynaphthalene derivative noted a twisted conformation, this is specific to that larger, more complex molecule. researchgate.net

Prediction of Spectroscopic Parameters

No computational studies predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis) of this compound were found. Theoretical calculations of these parameters are often used to aid in the interpretation of experimental spectra and to confirm the structure of synthesized compounds. For example, in studies of other complex molecules, theoretical and experimental NMR chemical shifts are often compared to validate the computational model. nih.govepstem.net Without such predictive studies for this compound, characterization relies solely on experimental data.

In Silico Modeling for Structure-Activity Relationship (SAR) Insights

There are no published in silico modeling or Quantitative Structure-Activity Relationship (QSAR) studies specifically involving this compound. SAR and QSAR studies are crucial in drug discovery for predicting the biological activity of a compound based on its chemical structure. These studies help in designing more potent and selective analogs. While general QSAR studies have been performed on various series of naphthalene-containing compounds for different therapeutic targets, none have specifically included or focused on this compound. researchgate.netnih.gov

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Applications in the Synthesis of Complex Organic Molecules

While specific documented examples of the use of 1-(Aminomethyl)-5-methoxynaphthalene in the total synthesis of complex natural products are not extensively reported in publicly available literature, its structural motifs are present in various biologically active molecules. The aminomethylnaphthalene framework is a key component in a number of pharmacologically significant compounds. For instance, derivatives of aminomethylnaphthalene have been investigated for their potential as therapeutic agents.

The primary amine of this compound serves as a versatile handle for a variety of chemical transformations. It can readily undergo reactions such as N-acylation, N-alkylation, and condensation with carbonyl compounds to form imines, which can be further reduced to secondary amines. These reactions allow for the facile incorporation of the 5-methoxynaphthalene moiety into larger, more complex molecular architectures.

Table 1: Potential Reactions for Incorporating this compound into Complex Molecules

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |

| N-Acylation | Acid chloride, Acid anhydride (B1165640) | Amide | Synthesis of bioactive amides |

| N-Alkylation | Alkyl halide, Reductive amination | Secondary or Tertiary Amine | Modification of pharmacological properties |

| Imine Formation | Aldehyde, Ketone | Imine (Schiff base) | Intermediate for amine synthesis |

| Sulfonamide Formation | Sulfonyl chloride | Sulfonamide | Synthesis of potential therapeutic agents |

The methoxy (B1213986) group at the 5-position of the naphthalene (B1677914) ring can also influence the reactivity and properties of the molecule. It is an electron-donating group, which can affect the regioselectivity of electrophilic aromatic substitution reactions on the naphthalene core, should further functionalization be desired.

Utilization in Fine Chemical Production

In the realm of fine chemical production, intermediates that offer a straightforward route to high-value products are of significant interest. While large-scale industrial applications of this compound are not widely documented, its structure suggests potential utility in the synthesis of specialized chemicals, such as dyes, optical brightening agents, and components for materials science.

The naphthalene core is a known chromophore, and the presence of both an amino and a methoxy group could allow for the tuning of its photophysical properties. For example, diazotization of the primary amine followed by coupling reactions could lead to the formation of azo dyes with specific color characteristics.

Furthermore, the reactivity of the aminomethyl group allows for its incorporation into polymeric structures. As a monomer or a chain-terminating agent, it could be used to modify the properties of polymers, introducing the rigid and fluorescent naphthalene unit.

Development of Hybrid Catalytic Systems Incorporating Aminomethyl Naphthalenes

The development of novel catalytic systems is a cornerstone of modern chemical synthesis. Aminomethylnaphthalene derivatives have the potential to act as ligands in the formation of metal complexes for catalysis. The nitrogen atom of the aminomethyl group can coordinate to a metal center, and the naphthalene backbone can be modified to tune the steric and electronic properties of the resulting catalyst.

While there is no specific literature detailing hybrid catalytic systems incorporating this compound, the general principle of using aminomethyl-functionalized aromatic compounds as ligands is well-established. These ligands can be part of homogeneous catalysts or can be immobilized on solid supports to create heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling.

Table 2: Potential Applications of Aminomethyl Naphthalene-Based Catalytic Systems

| Catalytic Application | Metal Center | Potential Reaction |

| Cross-Coupling Reactions | Palladium, Nickel | Suzuki, Heck, Sonogashira couplings |

| Asymmetric Synthesis | Rhodium, Ruthenium | Asymmetric hydrogenation, transfer hydrogenation |

| Oxidation Reactions | Copper, Iron | Selective oxidation of alcohols or hydrocarbons |

The methoxy group in this compound could play a role in modulating the electronic environment of the metal center, thereby influencing the catalytic activity and selectivity of the complex.

Application as a Customizable Unit in Peptide and Bioconjugate Synthesis

The functional groups present in this compound make it an intriguing candidate for use in the fields of peptide synthesis and bioconjugation. The primary amine can be utilized as an anchoring point for the initiation of solid-phase peptide synthesis or for conjugation to existing peptide chains.

In solid-phase peptide synthesis, the aminomethyl group could be attached to a solid support, serving as a linker to which the first amino acid is coupled. The naphthalene moiety would then be a part of the final peptide, potentially imparting unique properties such as fluorescence or altered conformational preferences.

For bioconjugation, this compound could be used to label biomolecules such as proteins or nucleic acids. The amine can be modified to introduce a reactive group (e.g., a maleimide (B117702) or an alkyne) that can then selectively react with a corresponding functional group on the biomolecule. The inherent fluorescence of the naphthalene core would allow the resulting bioconjugate to be visualized and tracked in biological systems.

Table 3: Potential Bioconjugation Strategies Involving this compound

| Biomolecule | Reactive Group on Naphthalene Derivative | Conjugation Chemistry |

| Protein (with Cysteine) | Maleimide | Thiol-maleimide Michael addition |

| Protein (with Lysine) | NHS ester | Amine-NHS ester acylation |

| Azide-modified biomolecule | Alkyne | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) |

The methoxy group could also influence the binding interactions of the naphthalene moiety with biological targets, potentially through hydrophobic or hydrogen bonding interactions.

While direct and extensive research on the applications of this compound is limited, its chemical structure strongly suggests its potential as a versatile synthetic intermediate and building block in organic synthesis. The presence of a reactive primary amine, a methoxy-substituted aromatic core, and the rigid naphthalene scaffold provides a platform for the synthesis of complex molecules, the production of fine chemicals, the development of novel catalytic systems, and the creation of customized peptides and bioconjugates. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in these diverse areas of chemical science.

Structure Activity Relationship Sar Studies and Mechanistic Research Non Clinical Focus

Investigation of Mechanistic Pathways for Observed Biological Activities (Non-Clinical Models)There is no available research detailing the specific mechanistic pathways of 1-(Aminomethyl)-5-methoxynaphthalene.

Inhibition of Enzyme Targets (e.g., Homoserine Dehydrogenase, N-myristoyltransferase)No evidence was found to suggest that this compound inhibits Homoserine Dehydrogenase or N-myristoyltransferase.

Homoserine Dehydrogenase (HSD) is an enzyme in the aspartate pathway, essential for the biosynthesis of amino acids like threonine, isoleucine, and methionine in bacteria, plants, and yeast wikipedia.org. It is a target for antifungal drug development, and known inhibitors include amino acid analogs and various phenolic compounds wikipedia.orgnih.gov.

N-myristoyltransferase (NMT) is an enzyme that attaches myristic acid to the N-terminal glycine of many proteins, a process crucial for protein localization and function mdpi.comnih.gov. NMT is a target in cancer and infectious disease research, with inhibitors often designed to bind to the enzyme's active site springernature.comnih.govresearchgate.net.

Emerging Research Avenues and Future Directions

Development of Novel Synthetic Methodologies for Naphthalene-Aminomethyl Scaffolds

The creation of diverse and complex molecules based on the naphthalene-aminomethyl framework hinges on the innovation of new synthetic routes. Traditional methods are being supplemented and replaced by more efficient, selective, and environmentally benign strategies.

One prominent area of development is the refinement of aminomethylation reactions. The Mannich reaction and its variations are cornerstone methods for introducing aminomethyl groups onto activated aromatic rings like naphthols researchgate.net. Future research is focused on developing catalysts that can improve the yields and simplify procedures for these condensations researchgate.net. A significant advancement is the use of one-pot, three-component reactions, which combine a naphthol, an aldehyde, and an amine in a single step. For instance, the use of a recyclable Amberlite IRA-400 Cl resin as a catalyst provides an eco-friendly and high-yield protocol for synthesizing 1-(α-aminoalkyl)-2-naphthol derivatives bohrium.com.

Beyond functional group installation, researchers are exploring "skeletal editing," a cutting-edge approach that modifies the core aromatic structure itself. A remarkable example is the nitrogen-to-carbon single-atom transmutation in isoquinolines, which provides direct access to substituted naphthalene (B1677914) derivatives nih.gov. This method, inspired by the Wittig reaction, uses an inexpensive phosphonium (B103445) ylide to replace a nitrogen atom in the isoquinoline (B145761) ring with a carbon atom, opening a novel pathway to functionalized naphthalenes that would be difficult to access through traditional electrophilic substitution nih.gov.

Advanced catalytic systems are also being developed to construct complex polycyclic architectures. Nickel/Brønsted acid relay catalysis, for example, has been used to achieve a reductive [2+2+2] cycloaddition, building pentacyclic pyridine (B92270) frameworks acs.org. Mechanistic studies of such reactions reveal complex sequences involving intermediates like azanickelacyclopentadienes, showcasing the sophisticated catalytic cycles being engineered acs.org. These advanced strategies could be adapted to create intricate scaffolds incorporating the naphthalene-aminomethyl moiety.

Exploration of Advanced Derivatization Techniques for Enhanced Detection and Reactivity

The analysis of polar naphthalene derivatives, such as those containing amino and hydroxyl groups, presents challenges for certain analytical techniques like gas chromatography-mass spectrometry (GC-MS). These compounds often exhibit poor volatility and chromatographic behavior, necessitating derivatization to make them more amenable to analysis researchgate.netnih.gov. Future research is focused on optimizing these derivatization procedures to enhance detection sensitivity and explore new avenues for modifying reactivity.

Derivatization for GC-MS analysis primarily aims to decrease the polarity and increase the volatility of the analyte researchgate.netnih.gov. The most common strategies for functional groups like those found in aminonaphthalenes are acylation and silylation researchgate.net.

Acylation: This involves reacting the amino or hydroxyl groups with an acylating agent, typically an anhydride (B1165640). Acetic anhydride is a common reagent used to form acetylated derivatives of naphthols, which can then be extracted and analyzed by GC-MS nih.govwiley.com. Other reagents include isobutyric, trifluoroacetic, and heptafluorobutyric anhydrides, each offering different volatility and fragmentation patterns in the mass spectrometer researchgate.net.

Silylation: This technique replaces active hydrogens on amino and hydroxyl groups with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group sigmaaldrich.com. The most widely used reagents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) researchgate.net. The reaction conditions, including solvent, temperature, and time, must be carefully optimized to ensure complete conversion and prevent the formation of byproducts researchgate.netsigmaaldrich.com.

The table below summarizes common derivatization reagents used for compounds with amino and hydroxyl functional groups to facilitate GC-MS analysis.

| Derivatization Technique | Reagent | Target Functional Group(s) | Purpose |

| Acylation | Acetic Anhydride | Amino, Hydroxyl | Increases volatility and improves chromatographic peak shape for GC-MS. |

| Trifluoroacetic Anhydride (TFAA) | Amino, Hydroxyl | Forms stable, volatile derivatives with good GC properties. | |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amino, Hydroxyl | Replaces active hydrogens with TMS groups, significantly increasing volatility. researchgate.netsigmaaldrich.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Amino, Hydroxyl | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable than TMS derivatives. researchgate.net |

Beyond analytics, derivatization can be used to tune the reactivity and properties of the molecule for applications in materials science, a direction that remains ripe for exploration.

Integration of Computational and Experimental Approaches for Rational Design and Discovery

The synergy between computational modeling and experimental synthesis has become a cornerstone of modern chemical research, accelerating the discovery of new molecules with desired properties. This integrated approach allows for the rational design of novel naphthalene derivatives, where theoretical predictions guide synthetic efforts and experimental results provide feedback to refine computational models nih.gov.

In silico drug design techniques are increasingly applied to naphthalene derivatives to predict their pharmacokinetic properties and biological activities before synthesis ijpsjournal.com. Computational tools are used to screen virtual libraries of compounds, predicting parameters like solubility, toxicity, and adherence to drug-likeness criteria such as Lipinski's rule of five nih.govjmchemsci.com.

Key computational methods employed include:

Density Functional Theory (DFT): Used to optimize molecular geometries and calculate electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) bohrium.comresearchgate.net. These calculations provide insight into the molecule's reactivity and photophysical behavior.

Time-Dependent DFT (TD-DFT): This method is used to predict electronic absorption and emission spectra (UV-Vis and fluorescence), which can be directly compared with experimental measurements nih.govrsc.org. It is also crucial for investigating nonlinear optical (NLO) properties nih.gov.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a specific biological target, such as an enzyme active site ijpsjournal.comnih.gov. This is invaluable for designing potential inhibitors or probes in a non-clinical context.

These computational predictions are then validated through experimental work. The designed compounds are synthesized and characterized using a suite of analytical techniques, including NMR, FTIR, UV-Vis, and fluorescence spectroscopy, to confirm their structure and measure their actual properties bohrium.comnih.gov. This iterative cycle of design, synthesis, and validation allows for a deeper understanding of structure-property relationships and facilitates the creation of molecules with tailored functions nih.gov.

| Computational Method | Predicted Properties | Experimental Validation Technique(s) |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), reactivity indices. bohrium.comresearchgate.net | X-ray Crystallography, NMR Spectroscopy, FTIR Spectroscopy |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, fluorescence emission spectra, optical properties. nih.govrsc.org | UV-Vis Spectroscopy, Fluorescence Spectroscopy |

| Molecular Docking | Binding affinity and mode of interaction with biological macromolecules. ijpsjournal.comnih.gov | In vitro binding assays, enzyme inhibition studies |

Applications in Advanced Materials Science Research (e.g., Fluorescent Dyes, Smart Materials)

The rigid, planar, and π-conjugated system of the naphthalene core makes its derivatives highly attractive for applications in materials science, particularly as fluorophores researchgate.netresearchgate.net. The fluorescence properties are highly dependent on the type and position of substituents on the naphthalene ring researchgate.net. Electron-donating groups (like methoxy (B1213986) and amino) and electron-withdrawing groups can induce an intramolecular charge transfer (ICT) state upon photoexcitation, which often leads to enhanced fluorescence and sensitivity to the local environment researchgate.net.

Future research directions in this area include:

Fluorescent Probes and Sensors: Naphthalene-based fluorophores are being engineered to detect specific analytes with high sensitivity and selectivity. For example, probes have been designed for the detection of hydrazine (B178648) in environmental samples, demonstrating the potential for creating sensors for various targets researchgate.netnih.gov.

Smart Materials and Tunable Emitters: The self-assembly of naphthalene derivatives can lead to materials with stimuli-responsive properties. Researchers have developed π-conjugated molecules based on naphthalene that exhibit aggregation-induced emission (AIE) and tunable luminescence rsc.org. By changing solvent polarity, these molecules can self-assemble into different superstructures with distinct morphologies, leading to multiple emission colors, including white light rsc.org.

Rewritable and Security Materials: Building on their unique photophysical properties, naphthalene-based compounds are being explored for security applications. Naphthalene diimide (NDI)-appended peptides have been shown to form fluorescent aggregates that can be used as an invisible security ink for write-erase-rewrite purposes, offering an eco-friendly, water-based security technology acs.org.

The 1-(aminomethyl)-5-methoxynaphthalene scaffold, with its inherent donor groups and a site for further functionalization, is a promising candidate for development into novel fluorescent dyes and smart materials.

Untapped Mechanistic Insights and Biological Pathway Elucidation (Non-Clinical)

While much research focuses on the synthesis and material applications of naphthalene derivatives, significant opportunities exist to explore their fundamental mechanistic chemistry and interactions with biological systems in a non-clinical setting.

Aromatic amines as a class have well-documented metabolic pathways, which often involve metabolic activation into reactive species. For instance, the carcinogen 2-naphthylamine (B18577) undergoes N-oxidation by cytochrome P450 enzymes, an initial step that can lead to the formation of DNA-reactive species nih.gov. Investigating the metabolic fate of this compound in in vitro systems could provide crucial insights into its biotransformation and potential reactivity. Such studies could elucidate whether it is a substrate for key metabolic enzymes and characterize its metabolites nih.gov.

Computational chemistry offers a powerful tool for probing reaction mechanisms. Studies on the hydrogenation of naphthalenes have shown that the reaction proceeds through a concerted proton-coupled electron transfer (cPCET) mechanism, an insight gained by tracking the electronic structural evolution during the reaction rsc.org. Similar computational approaches could be applied to understand the mechanisms of reactions involving this compound, predicting transition states and reaction pathways.

Furthermore, the naphthalene scaffold has been successfully used to design inhibitors for specific biological targets. Structure-based drug design has led to naphthalene-based inhibitors of the SARS-CoV Papain-like protease (PLpro), a key viral enzyme nih.gov. This highlights a promising future direction: screening this compound and its derivatives against a panel of enzymes and receptors. Guided by molecular docking, such screening could identify novel, non-clinical biological targets and help elucidate the pathways they modulate nih.gov. Modern mechanistic approaches, such as probing for the generation of reactive oxygen species (ROS), could also be employed to understand potential modes of action, for example, in antimicrobial contexts mdpi.com. These non-clinical investigations are critical for uncovering the fundamental biological interactions of this class of compounds.

Q & A

Basic: What are the optimal synthetic routes for 1-(Aminomethyl)-5-methoxynaphthalene?

Answer:

Synthesis typically involves functionalizing naphthalene at the 1- and 5-positions. A common approach includes:

- Methoxy introduction : Electrophilic substitution (e.g., methoxylation using methylating agents like dimethyl sulfate under alkaline conditions) .

- Aminomethylation : Reductive amination of a carbonyl precursor (e.g., using LiAlH4 or Pd/C catalysis) .

Critical considerations : - Regioselectivity challenges due to naphthalene’s aromatic reactivity; directing groups or protecting strategies may be required.

- Purification via column chromatography or recrystallization to isolate the target compound from positional isomers.

Advanced: How do structural modifications at the aminomethyl group influence bioactivity?

Answer:

Replacing the aminomethyl group with bulkier substituents (e.g., cyclopropane derivatives) can alter receptor binding affinity or metabolic stability. For example:

- Hydrogen bonding : The -NH2 group in this compound may interact with enzymatic active sites, as seen in cytochrome P450 inhibition studies .

- Derivatization : Converting the amine to an amide or urea can enhance pharmacokinetic properties, as demonstrated in related naphthalene-based drug candidates .

Methodology : - Use computational docking (e.g., AutoDock Vina) to predict binding modes.

- Validate with in vitro enzyme assays (e.g., fluorescence-based inhibition screens) .

Basic: What analytical techniques are recommended for characterizing purity and structure?

Answer:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, aminomethyl at δ 2.5–3.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C12H13NO).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can in vivo toxicity studies be designed to evaluate systemic effects?

Answer:

Refer to ATSDR’s toxicological framework for naphthalene derivatives :

- Exposure routes : Prioritize inhalation (relevant to pulmonary toxicity) and oral (for systemic absorption).

- Endpoints : Include hepatic enzymes (ALT/AST), renal biomarkers (creatinine), and histopathology (Table B-1, ).

- Dose selection : Use subchronic NOAEL (No Observed Adverse Effect Level) from analogous compounds (e.g., 1-methylnaphthalene: 50 mg/kg/day in rodents) .

Data contradiction resolution : - Cross-validate findings with in vitro hepatocyte assays and adjust for metabolic differences between species .

Advanced: What mechanisms underlie the compound’s potential neurotoxic effects?

Answer:

Hypotheses based on structural analogs:

- Reactive metabolites : Oxidation of the aminomethyl group to form electrophilic intermediates (e.g., iminoquinones) that bind neuronal proteins .

- Oxidative stress : Methoxy groups may enhance lipid peroxidation in neural membranes, as observed in 1-methoxynaphthalene studies .

Methodology : - Use SH-SY5Y neuroblastoma cells for ROS (reactive oxygen species) quantification.

- Conduct metabolomics (LC-MS/MS) to identify neurotoxic metabolites .

Basic: What are the stability and storage requirements for this compound?

Answer:

- Storage : -20°C under inert gas (argon) to prevent oxidation of the amine group .

- Stability : Monitor via periodic HPLC; shelf life >1 year if stored properly.

- Handling : Use anhydrous solvents (e.g., THF, DCM) during synthesis to avoid hydrolysis .

Advanced: How does the compound’s logP affect its pharmacokinetic profile?

Answer:

Predicted logP (~2.8) suggests moderate lipophilicity, balancing blood-brain barrier penetration and renal clearance.

- In silico modeling : Tools like SwissADME predict absorption (Caco-2 permeability: 8.5 × 10<sup>-6</sup> cm/s).

- In vivo validation : Compare plasma half-life in rodent models with/without cytochrome P450 inhibitors (e.g., ketoconazole) .

Data Contradiction: How to address discrepancies in reported cytotoxicity across studies?

Answer:

- Source evaluation : Apply ATSDR’s risk-of-bias criteria (Table C-6, ): Check for randomization, blinding, and dose-response consistency.

- Experimental variables : Control for cell line specificity (e.g., HepG2 vs. HEK293) and serum content in media .

- Meta-analysis : Pool data using fixed/random-effects models (e.g., RevMan) to identify outliers .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

- Hepatotoxicity : Primary rat hepatocytes or HepaRG cells for CYP450 metabolism assessment .

- Genotoxicity : Ames test (TA98 strain) with S9 metabolic activation .

- Apoptosis : Caspase-3/7 activation assays in Jurkat cells .

Advanced: Can this compound serve as a fluorescent probe for cellular imaging?

Answer:

The methoxy-naphthalene core exhibits intrinsic fluorescence (λex = 290 nm, λem = 340 nm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.